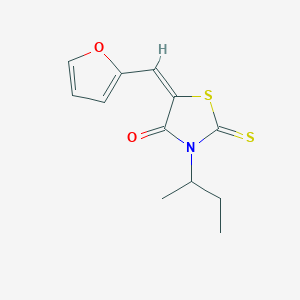

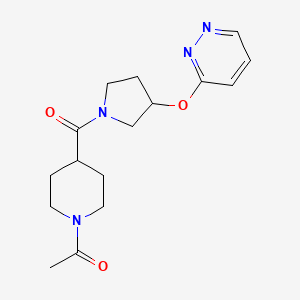

![molecular formula C23H19F3N6O2S B2509821 N-(2-(6-((2-oxo-2-((2-(三氟甲基)苯基)氨基)乙基)硫代)-[1,2,4]三唑并[4,3-b]嘧啶-3-基)乙基)苯甲酰胺 CAS No. 872994-03-1](/img/structure/B2509821.png)

N-(2-(6-((2-oxo-2-((2-(三氟甲基)苯基)氨基)乙基)硫代)-[1,2,4]三唑并[4,3-b]嘧啶-3-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Organo-fluorine chemistry, particularly compounds containing fluorine, plays a crucial role in various fields, including pharmaceuticals, agrochemicals, and materials. Fluorine-containing compounds constitute more than 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . The trifluoromethyl group (-CF₃) is one such fluorine-containing functional group that has attracted attention due to its diverse pharmacological activities.

Pharmacological Activities and Applications

Now, let’s explore the unique applications of this compound:

a. Anticancer Potential: The trifluoromethyl group has been associated with anticancer properties. Researchers have investigated its role in inhibiting specific enzymes or pathways involved in cancer cell growth. Further studies are needed to explore its potential as an anticancer agent.

b. Anti-Infective Agents: Given the increasing prevalence of drug-resistant pathogens, novel anti-infective agents are crucial. The compound’s structure suggests potential interactions with biological targets, making it a candidate for antimicrobial or antiparasitic drug development.

c. Enzyme Inhibitors: The trifluoromethyl group can modulate enzyme activity. Researchers may explore its inhibitory effects on specific enzymes, such as proteases or kinases, to develop enzyme-targeted therapies.

d. CNS Disorders: Compounds with fluorine-containing groups often exhibit improved blood-brain barrier penetration. Investigating the compound’s effects on central nervous system (CNS) disorders (e.g., neurodegenerative diseases) could be promising.

e. Metabolic Disorders: Considering the compound’s structural features, it may interact with metabolic pathways. Research into its effects on metabolic disorders (e.g., diabetes, obesity) could yield valuable insights.

f. Molecular Imaging: Fluorine-containing compounds are commonly used in positron emission tomography (PET) imaging. Researchers might explore the compound’s suitability as a PET tracer for specific receptors or biomarkers.

g. Chemical Biology: The trifluoromethyl group’s unique properties make it an attractive tool for chemical biology studies. Researchers can use it to probe protein-ligand interactions or cellular processes.

h. Agrochemicals: Fluorinated compounds often find applications in crop protection. Investigating the compound’s herbicidal or fungicidal properties could be relevant.

Aathira Sujathan Nair et al. (2022). FDA-Approved Trifluoromethyl Group-Containing

未来方向

作用机制

Target of Action

Compounds with similar structures have been found to targetcalcitonin gene-related peptide (CGRP) receptors . These receptors are located on the meningeal blood vessels and dura, which are pain-sensitive and innervated by peripheral sensory trigeminal nerves .

Mode of Action

It can be inferred from the structure and the known targets that it may act as aCGRP receptor antagonist . This means it likely binds to these receptors, preventing CGRP from exerting its effects and thus potentially reducing pain signals.

Biochemical Pathways

Given its potential role as a cgrp receptor antagonist , it may influence the pain signaling pathways in the body. By blocking CGRP receptors, it could disrupt the normal functioning of these pathways, leading to a reduction in pain signals.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the search results. Therefore, it’s difficult to outline its impact on bioavailability. The presence of a trifluoromethyl group in the compound might influence its pharmacokinetic properties, as organofluorine compounds are known for their potent electron-withdrawing properties and considerable hydrophobic surface area .

Result of Action

Based on its potential role as a cgrp receptor antagonist , it may lead to a reduction in pain signals at the molecular and cellular level.

属性

IUPAC Name |

N-[2-[6-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F3N6O2S/c24-23(25,26)16-8-4-5-9-17(16)28-20(33)14-35-21-11-10-18-29-30-19(32(18)31-21)12-13-27-22(34)15-6-2-1-3-7-15/h1-11H,12-14H2,(H,27,34)(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRJNXOBGMRFII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F3N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

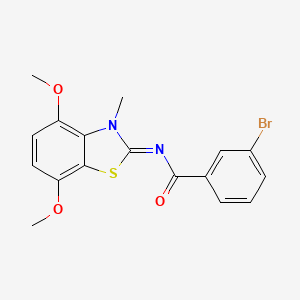

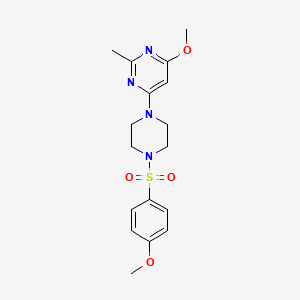

![ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B2509741.png)

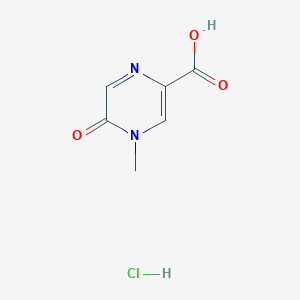

![3,4-difluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2509744.png)

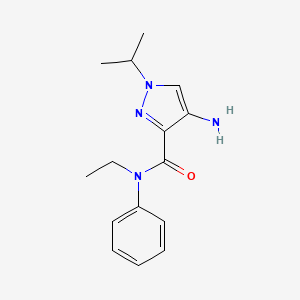

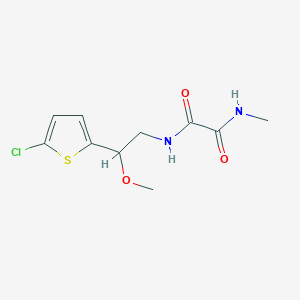

![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-N-(2,6-dichlorophenyl)amine](/img/structure/B2509745.png)

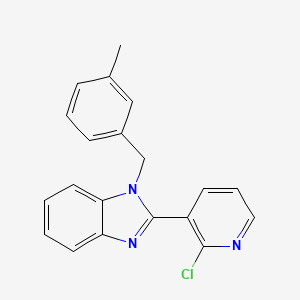

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone](/img/structure/B2509749.png)

![1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B2509754.png)